molecular formula C10H14ClNO3 B1426294 N-Methyl-L-tyrosine HCl CAS No. 262361-54-6

N-Methyl-L-tyrosine HCl

Cat. No.: B1426294
CAS No.: 262361-54-6
M. Wt: 231.67 g/mol
InChI Key: LIDVIUGMMFTRSD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-L-tyrosine HCl is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Applications

Catecholamine Synthesis and Metabolism
N-Methyl-L-Tyrosine HCl plays a significant role in influencing catecholamine synthesis. Research indicates that variations in L-tyrosine availability can significantly affect the metabolism of catecholamines like dopamine and norepinephrine. For example, acute increases in L-tyrosine levels have been shown to elevate catecholamine metabolism in specific brain regions, such as the medial prefrontal cortex (MPFC) and striatum . This suggests potential applications in treating neuropsychiatric disorders where catecholamine dysregulation is present.

Potential Therapeutic Use in Parkinson's Disease
L-Tyrosine is a precursor for L-DOPA, a common treatment for Parkinson's disease. This compound could potentially enhance the bioavailability of L-DOPA by increasing L-tyrosine levels through metabolic pathways. This could lead to improved therapeutic outcomes for patients suffering from this condition .

Biochemical Research

Enzyme Inhibition Studies
N-Methyl-L-Tyrosine has been utilized in studies investigating cholinesterase inhibition, which is relevant for conditions such as Alzheimer's disease. The compound's structural properties allow it to interact with acetylcholinesterase (AChE), providing insights into the design of more effective inhibitors . Molecular modeling studies have shown that derivatives of N-Methyl-L-Tyrosine can exhibit selective inhibition patterns, which are essential for developing targeted therapies.

Metabolic Rate Assessment
In vitro studies using cytosensor microphysiometry have demonstrated that N-Methyl-L-Tyrosine affects cellular metabolic rates. By measuring alterations in acidification rates in cell cultures exposed to varying concentrations of the compound, researchers can assess its impact on cellular metabolism and viability .

Case Studies and Experimental Findings

Study Objective Findings
Brodnik et al. (2017)Investigate effects of L-Tyrosine on catecholamine levelsFound that L-Tyrosine increases DA and NE levels in MPFC; supports potential use in neuropsychiatric conditions
NICNAS Report (2004)Evaluate safety and efficacyEstablished low toxicity levels; indicated potential for therapeutic use
SciELO Study (2012)Examine cholinesterase inhibitionIdentified selective inhibition properties; suggested implications for Alzheimer's treatment

Properties

CAS No.

262361-54-6

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

LIDVIUGMMFTRSD-FVGYRXGTSA-N

SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O.Cl

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl

sequence

Y

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.